REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9]C)=O)=[CH:5][CH:4]=1.[Na].Cl.[C:15](#[N:17])[CH3:16]>CS(C)=O.O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([CH2:16][C:15]#[N:17])=[O:9])=[CH:11][CH:12]=1 |^1:12|
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Name
|
|
Quantity
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7.2 kg
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Type
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reactant
|
Smiles
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COC1=CC=C(C(=O)OC)C=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
2.135 kg
|
Type
|
reactant
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
21.6 L
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
14.4 L
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10.83 L
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
|
110 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 110° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate (72L)
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Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with ethyl acetate (36.32 L)
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Type
|
CONCENTRATION
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Details
|
concentrated until the content
|
Type
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ADDITION
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Details
|
Methanol (17.84 L) was added
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Type
|
ADDITION
|
Details
|
water (17.84 L) was added dropwise
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred at 5° C. for 1 hours
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
crystals deposited were filtered off
|
Type
|
WASH
|
Details
|
washed with methanol-water (1:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |